2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid 2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid
Brand Name: Vulcanchem
CAS No.: 148332-70-1
VCID: VC21094919
InChI: InChI=1S/C11H12N2O3/c1-13(8-11(15)16)10(14)5-4-9-3-2-6-12-7-9/h2-7H,8H2,1H3,(H,15,16)/b5-4+
SMILES: CN(CC(=O)O)C(=O)C=CC1=CN=CC=C1
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol

2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid

CAS No.: 148332-70-1

Cat. No.: VC21094919

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid - 148332-70-1

Specification

CAS No. 148332-70-1
Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
IUPAC Name 2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid
Standard InChI InChI=1S/C11H12N2O3/c1-13(8-11(15)16)10(14)5-4-9-3-2-6-12-7-9/h2-7H,8H2,1H3,(H,15,16)/b5-4+
Standard InChI Key JPAPRHUKSJKJRA-UHFFFAOYSA-N
Isomeric SMILES CN(CC(=O)O)C(=O)/C=C/C1=CN=CC=C1
SMILES CN(CC(=O)O)C(=O)C=CC1=CN=CC=C1
Canonical SMILES CN(CC(=O)O)C(=O)C=CC1=CN=CC=C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator